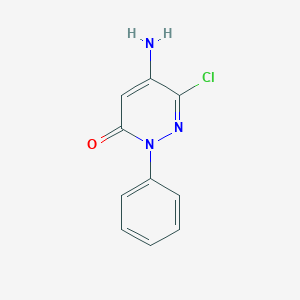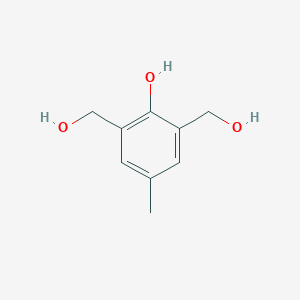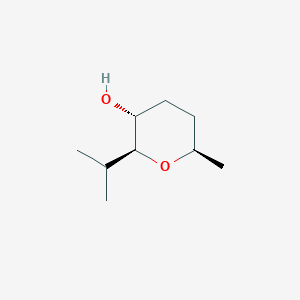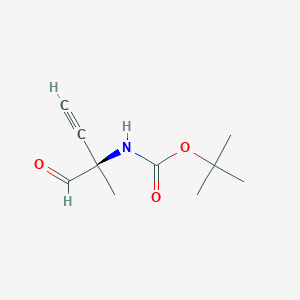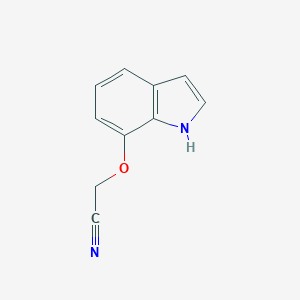
7-(氰甲氧基)吲哚
描述
7-(Cyanomethoxy)indole is a reagent used for chemical synthesis . It plays a role in the creation of N-benzyl dihydroindole LTD4 antagonists .
Molecular Structure Analysis
The molecular formula of 7-(Cyanomethoxy)indole is C10H8N2O . Its molecular weight is approximately 172.18 g/mol .Chemical Reactions Analysis
Indole, a significant nitrogen-based heterocycle, is crucial in the synthesis of complex heterocyclic scaffolds . Indole can be converted into halogenated and oxygenated derivatives through biocatalytic approaches .科学研究应用
合成和功能化
7-(氰甲氧基)吲哚是吲哚衍生物合成和功能化中的关键中间体,在药物化学和药物研究中至关重要。包括 7-(氰甲氧基)吲哚衍生物在内的多种功能化吲哚的合成涉及战略方法,例如巴托利吲哚合成或顺序和区域选择性氯磺酰异氰酸酯利用。这些方法为生产具有不同官能团的吲哚提供了可扩展的途径,促进了它们在药物发现过程中的进一步精制 (Grant 等人,2011)。
抗毒性
包括 7-(氰甲氧基)吲哚在内的吲哚衍生物已被研究其对铜绿假单胞菌等病原体的潜在抗毒性。已发现与吲哚相关的化合物可以调节铜绿假单胞菌中的基因表达,从而导致毒力因子的产生减少和抗生素耐药性增强,这表明了一种无需促进耐药性的新型细菌感染治疗方法 (Lee 等人,2008)。
催化和化学反应
包括 7-(氰甲氧基)吲哚骨架在内的吲哚的功能化在有机合成中至关重要。钯催化的反应在吲哚的合成和功能化中发挥了重要作用,为构建具有生物活性的化合物提供了多功能策略。这些方法允许将各种取代基有效引入吲哚核心,扩大了吲哚衍生物在合成天然产物和药物中的用途 (Cacchi & Fabrizi,2005)。
靛蓝染料的生物合成
从包括 7-(氰甲氧基)吲哚在内的吲哚衍生物中生物合成靛蓝染料展示了具有新型光谱特征和抗菌活性的化合物的环保生产。这种方法利用了大肠杆菌细胞中的生物转化过程,提供了一种可持续的方法来生产具有多种颜色和生物学特性的染料,可能在纺织和制药行业中很有用 (Namgung 等人,2019)。
抗增殖活性
在癌症研究中探索吲哚衍生物,包括 7-(氰甲氧基)吲哚,已经发现了对癌细胞系具有显着抗增殖活性的化合物。合成新的吲哚衍生物并对癌细胞和正常细胞系进行评估,可以深入了解它们作为抗癌剂的潜力,突出了吲哚类化合物在治疗开发中的重要性 (Fawzy 等人,2018)。
未来方向
Indole and its derivatives have shown potential in various sectors, including pharmaceuticals, agrochemicals, and perfumery . They also exhibit promising bioactivity with therapeutic potential to treat human diseases . Therefore, the future research directions could involve exploring the potential applications of 7-(Cyanomethoxy)indole in these areas.
属性
IUPAC Name |
2-(1H-indol-7-yloxy)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-5-7-13-9-3-1-2-8-4-6-12-10(8)9/h1-4,6,12H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLZDIZKCIZTFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC#N)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50567613 | |
| Record name | [(1H-Indol-7-yl)oxy]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50567613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Cyanomethoxy)indole | |
CAS RN |
135328-50-6 | |
| Record name | 2-(1H-Indol-7-yloxy)acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135328-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(1H-Indol-7-yl)oxy]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50567613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


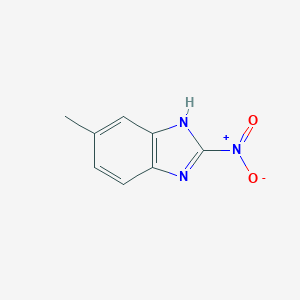
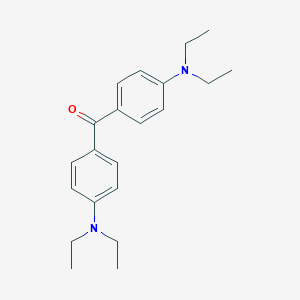
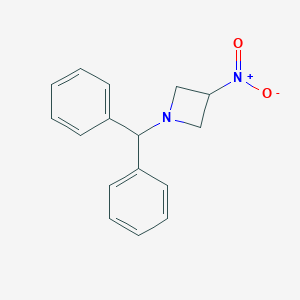
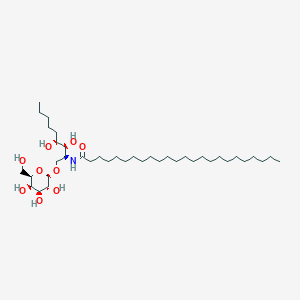
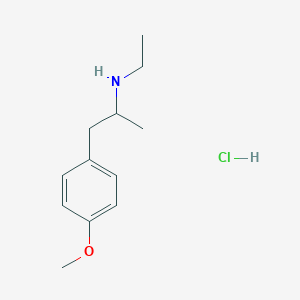
![9,9'-[(2r,3r,3as,5s,7ar,9r,10r,10as,12s,14ar)-3,5,10,12-Tetrahydroxy-5,12-Dioxidooctahydro-2h,7h-Difuro[3,2-D:3',2'-J][1,3,7,9,2,8]tetraoxadiphosphacyclododecine-2,9-Diyl]bis(2-Amino-1,9-Dihydro-6h-Purin-6-One)](/img/structure/B160587.png)
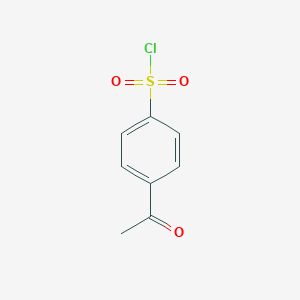
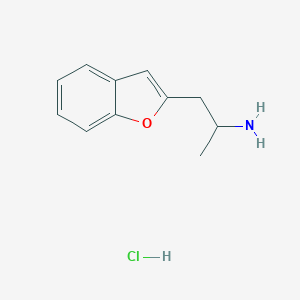
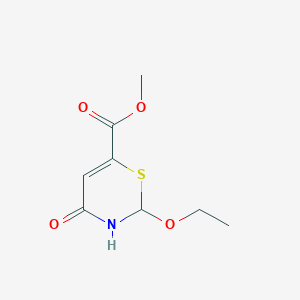
![2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanenitrile](/img/structure/B160594.png)
